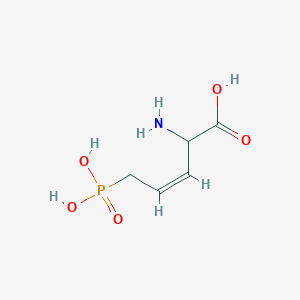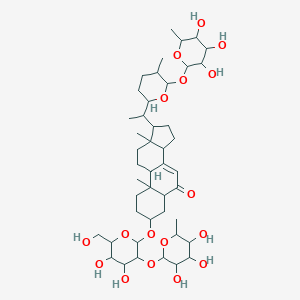
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, commonly known as ADMA, is a naturally occurring amino acid derivative that is synthesized from the amino acid arginine. ADMA is an important biomarker for cardiovascular diseases and is involved in the regulation of nitric oxide (NO) production in the body.
作用机制
ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS catalyzes the conversion of arginine to this compound and citrulline. ADMA binds to the same site on 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS as arginine, but does not undergo the same reaction. Therefore, ADMA inhibits the production of this compound by 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Elevated levels of ADMA result in decreased this compound production and impaired vascular function.
Biochemical and Physiological Effects:
ADMA has been shown to have a number of biochemical and physiological effects. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with cardiovascular diseases. ADMA also inhibits this compound production, which can lead to impaired vascular function and increased blood pressure. In addition, ADMA has been shown to promote oxidative stress and inflammation, which are also involved in the development of cardiovascular diseases.
实验室实验的优点和局限性
ADMA is a useful biomarker for cardiovascular diseases and can be easily measured in plasma and urine. However, there are some limitations to using ADMA as a biomarker. ADMA levels can be affected by a number of factors, including age, gender, and kidney function. Therefore, it is important to take these factors into account when interpreting ADMA levels. In addition, there is some variability in ADMA measurements between different laboratories and assay methods.
未来方向
There are a number of future directions for ADMA research. One area of research is the development of new therapies that target ADMA. These therapies could include drugs that inhibit the synthesis of ADMA or drugs that compete with ADMA for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Another area of research is the identification of new biomarkers for cardiovascular diseases. While ADMA is a useful biomarker, it is not specific to cardiovascular diseases and can be affected by a number of factors. Therefore, there is a need for new biomarkers that are more specific to cardiovascular diseases. Finally, there is a need for more research on the role of ADMA in other diseases, such as diabetes and kidney disease.
合成方法
ADMA is synthesized from arginine by the enzyme arginine methyltransferase (PRMT). PRMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the guanidine group of arginine, resulting in the formation of ADMA. ADMA is then released into the bloodstream and can be detected in plasma and urine.
科学研究应用
ADMA is a biomarker for cardiovascular diseases such as hypertension, atherosclerosis, and coronary artery disease. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with these diseases. ADMA is also involved in the regulation of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production in the body. This compound is a potent vasodilator and is important for maintaining normal blood pressure and vascular function. ADMA inhibits this compound production by competing with arginine for the active site of the enzyme nitric oxide synthase (5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS). Therefore, ADMA is also a potential therapeutic target for cardiovascular diseases.
属性
CAS 编号 |
115857-47-1 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-7-methyl-2-propan-2-yloctanoic acid |
InChI |
InChI=1S/C12H25NO4/c1-6(2)5-8(13)10(14)11(15)9(7(3)4)12(16)17/h6-11,14-15H,5,13H2,1-4H3,(H,16,17)/t8-,9+,10+,11+/m0/s1 |
InChI 键 |
PWGMWPXTBHYKNG-LNFKQOIKSA-N |
手性 SMILES |
CC(C)C[C@@H]([C@H]([C@@H]([C@@H](C(C)C)C(=O)O)O)O)N |
SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
规范 SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
同义词 |
5-ADIMOA 5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)




